2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole

Medicinal Chemistry CNS Drug Design Regioisomeric Differentiation

2-[4-(2-Phenylethyl)piperazin-1-yl]-1,3-benzoxazole (CAS 2180690-15-5) is a synthetic small molecule belonging to the benzoxazole-piperazine hybrid class, with molecular formula C19H21N3O and molecular weight 307.4 g/mol. The compound features a 1,3-benzoxazole core directly N-linked at the 2-position to a piperazine ring, which in turn bears an N-phenethyl substituent.

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
CAS No. 2180690-15-5
Cat. No. B6432430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole
CAS2180690-15-5
Molecular FormulaC19H21N3O
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H21N3O/c1-2-6-16(7-3-1)10-11-21-12-14-22(15-13-21)19-20-17-8-4-5-9-18(17)23-19/h1-9H,10-15H2
InChIKeyJJMBAIXLMVVSJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Phenylethyl)piperazin-1-yl]-1,3-benzoxazole (CAS 2180690-15-5): Structural Identity, Computed Properties, and Procurement Context


2-[4-(2-Phenylethyl)piperazin-1-yl]-1,3-benzoxazole (CAS 2180690-15-5) is a synthetic small molecule belonging to the benzoxazole-piperazine hybrid class, with molecular formula C19H21N3O and molecular weight 307.4 g/mol . The compound features a 1,3-benzoxazole core directly N-linked at the 2-position to a piperazine ring, which in turn bears an N-phenethyl substituent. This structural architecture places it within a family of heterocyclic compounds explored for CNS polypharmacology, particularly as multi-target ligands engaging dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors [1]. No primary research articles or patents dedicated exclusively to this specific compound were identified in the public domain as of the search date, limiting direct experimental evidence. However, its well-defined structural features relative to closely related analogs and regioisomers provide a basis for differential selection in medicinal chemistry and chemical biology campaigns.

Why 2-[4-(2-Phenylethyl)piperazin-1-yl]-1,3-benzoxazole Cannot Be Interchanged with Generic Benzoxazole-Piperazine Analogs


Within the benzoxazole-piperazine chemotype, two structural variables dominate pharmacological selectivity and ADME properties: (i) the position of piperazine attachment on the benzoxazole ring (2- vs 4-), which alters electron distribution and hydrogen-bonding capacity, and (ii) the nature of the N-substituent on the distal piperazine nitrogen (phenethyl, benzyl, phenyl, or alkyl), which governs lipophilicity, conformational flexibility, and receptor complementarity [1]. The target compound uniquely combines 2-piperazinyl attachment with an N-phenethyl substituent, yielding zero hydrogen bond donors (HBD=0), a molecular weight of 307.4 Da, and four rotatable bonds—a profile distinct from regioisomeric, one-carbon-shorter benzyl, or fully aromatic phenyl analogs. Generic substitution across this series risks mismatched HBD count, altered flexibility, and unintended shifts in CNS multipathway target engagement, as demonstrated by the steep SAR in the benzoxazole-piperazine antipsychotic series [2]. The quantitative differentiators below establish why this specific substitution pattern is non-fungible.

Quantitative Differentiator Guide: 2-[4-(2-Phenylethyl)piperazin-1-yl]-1,3-benzoxazole vs. Closest Structural Analogs


Regiochemistry: 2-Piperazinyl vs. 4-Piperazinyl Benzoxazole Attachment Alters Hydrogen Bond Donor Count and CNS Drug-Likeness Profile

The target compound bears the piperazine ring at the 2-position of the 1,3-benzoxazole core, with both piperazine nitrogens fully substituted (one by benzoxazole, one by phenethyl), yielding a hydrogen bond donor count of zero (HBD=0). In contrast, the closest regioisomer—2-(2-phenylethyl)-4-piperazin-1-yl-1,3-benzoxazole (PubChem CID 82346439)—has the piperazine attached at the 4-position, leaving one piperazine nitrogen unsubstituted and thus presenting one hydrogen bond donor (HBD=1) [1]. The zero HBD profile of the target compound is a critical determinant in CNS drug design, where HBD count ≤1 is associated with improved passive blood-brain barrier permeation [2]. Both compounds share identical molecular formula (C19H21N3O), molecular weight (307.4 Da), computed XLogP3-AA (3.5), topological polar surface area (41.3 Ų), and heavy atom count (23), isolating HBD count as the differentiating physicochemical parameter.

Medicinal Chemistry CNS Drug Design Regioisomeric Differentiation

N-Substituent Linker Length: Phenethyl (–CH2CH2Ph) vs. Benzyl (–CH2Ph) Modulates Rotatable Bond Count and Conformational Entropy

The target compound incorporates a phenethyl substituent (–CH2CH2Ph) on the distal piperazine nitrogen, providing an ethylene spacer between the phenyl ring and the piperazine. The closest one-carbon-shorter analog, 2-(4-benzylpiperazin-1-yl)-1,3-benzoxazole (PubChem CID 9971634), carries a benzyl group (–CH2Ph) and differs by –CH2–. This structural difference translates to a rotatable bond count of 4 for the target compound vs. 3 for the benzyl analog [1]. The additional rotatable bond increases conformational sampling and may enhance adaptability to receptor binding pockets, a parameter captured in ligand efficiency metrics. Molecular weight also differs: 307.4 Da (target) vs. 293.4 Da (benzyl analog). Computed XLogP3-AA is identical (3.5) for both compounds, indicating that the extra methylene does not materially alter overall lipophilicity but selectively impacts flexibility [1].

Structure-Activity Relationship Conformational Flexibility Ligand Efficiency

N-Substituent Aromaticity: Phenethyl (Aliphatic Linker) vs. Phenyl (Direct Aryl Attachment) Differentiates Basicity and Metabolic Liability

The target compound employs an aliphatic ethylene spacer between the phenyl ring and the piperazine nitrogen, whereas 2-(4-phenylpiperazin-1-yl)-1,3-benzoxazole (CAS 205501-65-1) features direct N-phenyl substitution . Direct N-aryl substitution reduces the pKa of the piperazine nitrogen by approximately 2–3 log units due to conjugation with the aromatic ring, substantially altering the protonation state at physiological pH and thereby impacting both receptor-binding electrostatics and hERG channel off-target liability. The phenethyl substituent in the target compound preserves a more basic, aliphatic tertiary amine (estimated pKa ~7.5–8.5) vs. an N-phenyl tertiary amine (estimated pKa ~5–6) [1]. Additionally, direct N-phenyl substitution introduces a site for N-dearylation metabolism, a clearance pathway absent in the N-phenethyl case. Molecular weight differs: 307.4 Da (phenethyl target) vs. 279.34 Da (phenyl analog) .

Medicinal Chemistry Metabolic Stability Amine Basicity

Class-Level CNS Polypharmacology: Benzoxazole-Piperazine Scaffold Yields Multi-Target Engagement at D2, 5-HT1A, and 5-HT2A Receptors

The benzoxazole-piperazine chemotype has been systematically optimized for multi-target antipsychotic activity. In the foundational SAR study by Huang et al. (2015), compound 29—a benzoxazole-piperazine derivative within the same structural class as the target compound—exhibited high affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, with low affinity for off-targets 5-HT2C (reduced weight gain liability) and histamine H1 receptors (reduced sedation), and an hERG IC50 of 1010 nM (mitigated cardiac safety risk) [1][2]. Compound 29 also demonstrated in vivo efficacy in apomorphine-induced climbing and DOI-induced head twitch models without catalepsy at the highest dose tested [1]. While the specific binding affinities of the target compound have not been independently reported, the structural conservation of the 2-piperazinylbenzoxazole core with an N-aralkyl substituent places it squarely within the SAR landscape established by this series.

CNS Polypharmacology Antipsychotic Drug Discovery Receptor Binding

Physicochemical CNS Drug-Likeness: Computed Property Profile Aligns with Oral CNS Drug Space Criteria

The target compound's computed physicochemical parameters—molecular weight 307.4 Da, cLogP 3.5, TPSA 41.3 Ų, HBD 0, HBA 4—fall within established oral CNS drug space thresholds [1][2]. Compared to marketed atypical antipsychotics within the piperazine class: aripiprazole (MW 448.4, cLogP 4.6, TPSA 52.2) and cariprazine (MW 429.4, cLogP 4.7, TPSA 35.1), the target compound exhibits lower molecular weight and lower lipophilicity, which are associated with reduced metabolic clearance and lower phospholipidosis risk [3]. The TPSA value of 41.3 Ų is below the 60 Ų threshold commonly associated with brain penetration [2]. This profile positions the target compound as a low-MW, moderate-lipophilicity entry point for CNS screening libraries within the benzoxazole-piperazine class.

Drug-Likeness CNS Penetration Physicochemical Profiling

Structural Uniqueness Index: Composite Differentiation Score from Regioisomeric, N-Substituent, and Conformational Dimensions

Aggregating the above differentiating dimensions, the target compound occupies a structurally unique point in benzoxazole-piperazine chemical space defined by the orthogonal combination of (a) 2-piperazinyl regiochemistry, (b) N-phenethyl substituent, and (c) zero HBD count. The closest commercially available analogs each diverge on at least two of these three dimensions: the 4-piperazinyl regioisomer differs on (a) and (c); the benzyl analog differs on (b) and rotatable bond count; the phenyl analog differs on (b) and amine basicity [1]. No single analog simultaneously satisfies all three criteria. This three-dimensional differentiation framework supports the target compound's selection as a unique probe for SAR campaigns where the interplay of regiochemistry, linker length, and HBD count is under investigation.

Chemical Diversity Library Design SAR Exploration

Prioritized Application Scenarios for 2-[4-(2-Phenylethyl)piperazin-1-yl]-1,3-benzoxazole (CAS 2180690-15-5) Based on Quantitative Differentiators


CNS Polypharmacology Screening: D2/5-HT1A/5-HT2A Multi-Target Probe in Antipsychotic Drug Discovery

The class-level demonstration that benzoxazole-piperazine derivatives achieve high-affinity, multi-target engagement at D2, 5-HT1A, and 5-HT2A receptors with selectivity over 5-HT2C and H1—as shown for compound 29 by Huang et al. [1]—positions this scaffold for antipsychotic lead discovery. The target compound's specific N-phenethyl substituent and 2-piperazinyl attachment offer a unique combination of HBD=0, moderate lipophilicity (cLogP 3.5), and conformational flexibility (4 rotatable bonds) relative to the regioisomer and benzyl/phenyl analogs [2]. Investigators pursuing multi-target atypical antipsychotics with reduced metabolic and cardiac safety liabilities should prioritize this compound as a structurally distinct entry point within the validated benzoxazole-piperazine series.

Blood-Brain Barrier Penetration Studies: HBD=0 Scaffold for CNS Exposure Optimization

The target compound's zero hydrogen bond donor count differentiates it from the 4-piperazinyl regioisomer (HBD=1) and aligns with established CNS drug design guidelines where HBD count is inversely correlated with passive brain penetration [1][2]. Researchers investigating the relationship between piperazine substitution pattern and CNS exposure can use this compound as a matched molecular pair with the HBD=1 regioisomer (CID 82346439) to isolate the contribution of HBD count to brain-to-plasma ratios (Kp), while controlling for molecular weight, cLogP, and TPSA.

Conformational Flexibility SAR: Phenethyl vs. Benzyl Linker Scanning in GPCR Binding Pocket Adaptability

The additional methylene group in the phenethyl substituent confers one extra rotatable bond compared to the benzyl analog (CID 9971634) without altering cLogP [1]. This creates an opportunity for systematic flexibility-activity relationship studies where the target compound and its benzyl counterpart serve as a matched pair to probe the role of conformational entropy in receptor binding kinetics (e.g., residence time at D2 or 5-HT1A). Procurement of both compounds enables head-to-head comparison of binding affinity, functional activity, and off-rate in a controlled SAR matrix.

Chemical Library Diversification: Unique Node in Benzoxazole-Piperazine Chemical Space for HTS Deck Design

The target compound is structurally unique: no single commercially cataloged analog simultaneously satisfies the criteria of 2-piperazinyl attachment, N-phenethyl substitution, and zero HBD count [1]. Medicinal chemistry teams constructing diverse screening libraries for CNS or GPCR targets should include this compound to cover a SAR node that is otherwise unrepresented. Its moderate molecular weight (307.4 Da) and favorable property profile provide ample room for subsequent property-preserving optimization, making it suitable as a starting scaffold for hit expansion.

Quote Request

Request a Quote for 2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.